molecular formula C11H11BrO2 B8656161 6-bromo-2-ethyl-2,3-dihydrochromen-4-one

6-bromo-2-ethyl-2,3-dihydrochromen-4-one

Cat. No.: B8656161
M. Wt: 255.11 g/mol
InChI Key: HQKMRVBVVKGQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-ethyl-2,3-dihydrochromen-4-one is a brominated dihydrochromenone derivative featuring a bicyclic core structure with an ethyl group at position 2 and a bromine atom at position 6 (Figure 1). The dihydrochromenone scaffold (2,3-dihydro-4H-chromen-4-one) is a privileged structure in medicinal chemistry due to its presence in bioactive flavonoids and synthetic analogs.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

6-bromo-2-ethyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C11H11BrO2/c1-2-8-6-10(13)9-5-7(12)3-4-11(9)14-8/h3-5,8H,2,6H2,1H3

InChI Key

HQKMRVBVVKGQEI-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=O)C2=C(O1)C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-ethyl-2,3-dihydrochromen-4-one typically involves the bromination of 2-ethyl-2,3-dihydro-4H-chromen-4-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

On an industrial scale, the production of 6-bromo-2-ethyl-2,3-dihydrochromen-4-one follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-ethyl-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-bromo-2-ethyl-2,3-dihydrochromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the synthesis of dyes and light-sensitive materials.

Mechanism of Action

The mechanism of action of 6-bromo-2-ethyl-2,3-dihydrochromen-4-one involves its interaction with various molecular targets. The bromine atom and the chromenone core play crucial roles in its biological activity. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Selected Dihydrochromenones

Compound Name Substituents (Positions) Key Structural Features References
6-Bromo-2-ethyl-2,3-dihydrochromen-4-one Br (C6), Et (C2) Bromine for reactivity; ethyl for stability
Eriodictyol 5,7-OH; 2-(3,4-dihydroxyphenyl) Antioxidant, enzyme inhibition
Naringenin 5,7-OH; 2-(4-hydroxyphenyl) Anti-inflammatory, antidiabetic
5,7-Dimethoxy-4'-hydroxyflavanone 5,7-OCH₃; 2-(4-hydroxyphenyl) Enhanced lipophilicity
6-Bromo-3-methyl-4H-chromen-4-one Br (C6), CH₃ (C3) Bromine and methyl for steric effects

Physicochemical Properties

  • Lipophilicity: The ethyl group in 6-bromo-2-ethyl-2,3-dihydrochromen-4-one increases logP compared to hydroxylated analogs like eriodictyol (logP ~1.5) or naringenin (logP ~2.1). Methoxylated derivatives (e.g., 5,7-dimethoxy-4'-hydroxyflavanone) exhibit higher logP (~2.8) due to reduced polarity .
  • Solubility: Bromine and ethyl groups reduce aqueous solubility compared to hydroxylated flavanones. For example, naringenin has moderate solubility (0.1–1 mg/mL in DMSO), while brominated analogs likely require organic solvents .

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